2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core substituted with chlorine and fluorine atoms. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions . This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-free C-3 chalcogenation (sulfenylation and selenylation) has also been reported to synthesize diversely orchestrated derivatives of pyrido[1,2-a]pyrimidin-4-one in high yields (up to 95%) under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Chalcogenation Reactions: The compound can undergo metal-free C-3 chalcogenation (sulfenylation and selenylation) to form 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, aryl sulfonyl hydrazides, and arylsulfonyl chlorides. The reactions are typically carried out under mild conditions, often in the presence of a catalyst such as CuI .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as 3-ArS/ArSe derivatives and other multisubstituted pyrido[1,2-a]pyrimidin-4-ones .
Scientific Research Applications
2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition. It is also being explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Organic Synthesis: The compound is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s derivatives are used in the development of new materials with unique properties, such as sensors and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, the compound’s CXCR3 antagonism is achieved through its binding to the CXCR3 receptor, inhibiting its activity and preventing the downstream signaling pathways involved in inflammation and cancer progression . The compound’s acetylcholinesterase inhibition is achieved through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is a byproduct in the synthesis of 5-Fluoro Paliperidone and exhibits different chemical properties and biological activities.
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound undergoes similar chalcogenation reactions and has been studied for its potential as a therapeutic agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other pyrido[1,2-a]pyrimidinone derivatives.
Properties
Molecular Formula |
C8H4ClFN2O |
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Molecular Weight |
198.58 g/mol |
IUPAC Name |
2-chloro-3-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-7-6(10)8(13)12-4-2-1-3-5(12)11-7/h1-4H |
InChI Key |
HZFORMBXCVLTRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)F)Cl |
Origin of Product |
United States |
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